molecular formula C8H16N4O B1475330 1-(2-Azidoethyl)-3-methylpiperidin-4-ol CAS No. 1598227-77-0

1-(2-Azidoethyl)-3-methylpiperidin-4-ol

Cat. No. B1475330
CAS RN: 1598227-77-0
M. Wt: 184.24 g/mol
InChI Key: BOEKZCOHAOPQNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azidoethyl compounds often involves nucleophilic substitution reactions . For instance, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was synthesized using sodium periodate as an oxidant .


Chemical Reactions Analysis

Azidoethyl compounds can undergo various chemical reactions. For example, the dopamine analogue 4-(2-azidoethyl)benzene-1,2-diol (dopamine azide) was polymerized using sodium periodate, resulting in particles with a diameter of up to one micrometer .

Scientific Research Applications

Synthesis and Chemical Transformations

  • The compound 1-(2-Azidoethyl)-3-methylpiperidin-4-ol and its derivatives can be synthesized through various chemical pathways and used for further chemical transformations. For instance, the synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)-1,2,3-triazoles involves the conversion of 2-(azidomethyl)aziridines into novel 2-[(1,2,3-triazol-1-yl)methyl]aziridines through Cu(I)-catalyzed azide-alkyne cycloaddition, followed by microwave-assisted, regioselective ring opening (D’hooghe et al., 2011). Similarly, derivatives of diphenylpyraline have been synthesized from 4-dimethylamino-5,6-dihydropyridine-2(1H)-thiones, which were then converted to isomeric piperidin-4-ols and subsequently N-methylated (Weis, Kungl & Seebacher, 2003).

Biological Activities

  • Certain piperidine derivatives, including those structurally related to this compound, have been evaluated for their biological activities. For example, newly synthesized 1-(4-{[(5-substituted-1,3,4-oxadiazol-2-yl)thio]methyl}benzene sulfonyl)-4-methylpiperidine derivatives exhibited significant antibacterial effects (Aziz‐ur‐Rehman et al., 2017).

Potential in Drug Design

  • The structural modification and synthesis of piperidine-related compounds, such as this compound, have implications in drug design, particularly in the development of compounds with potential anti-amnesiant properties. A study described the synthesis of 2-aryl-6-methyl-1,2-dihydro-1H-pyridin-4-ones and their saturated analogues, 2-aryl-6-methylpiperidin-4-ols, which were investigated for their in vivo spontaneous working memory activity in mice (Leflemme et al., 2005).

Antimicrobial and Antioxidant Properties

  • Piperidine derivatives have shown notable antimicrobial and antioxidant activities, contributing to their potential therapeutic applications. For instance, novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and demonstrated promising antioxidant and antimicrobial activities, highlighting their biological significance (Harini et al., 2014).

Safety and Hazards

The safety data sheet for a similar compound, Tris[2-(dimethylamino)ethyl]amine, indicates that it causes severe skin burns and eye damage . It’s important to handle such compounds with care and use appropriate protective equipment.

Mechanism of Action

properties

IUPAC Name

1-(2-azidoethyl)-3-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O/c1-7-6-12(4-2-8(7)13)5-3-10-11-9/h7-8,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEKZCOHAOPQNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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